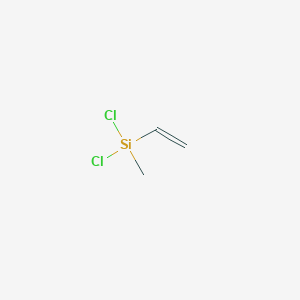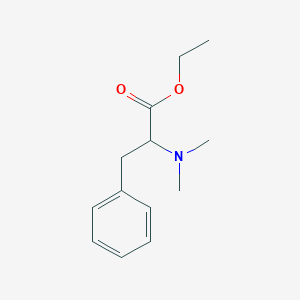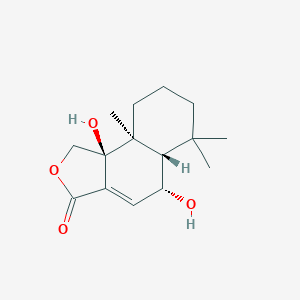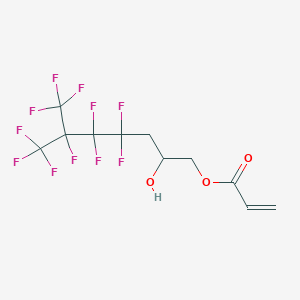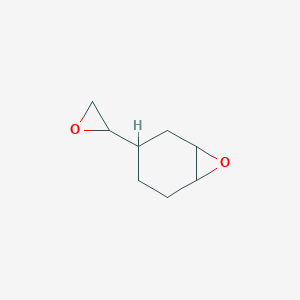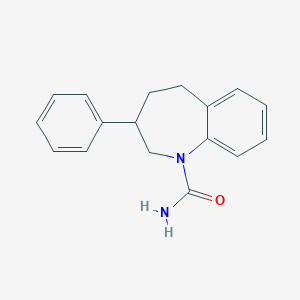
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is a chemical compound that belongs to the class of benzazepines. It has been widely studied for its potential applications in scientific research.
Mechanism Of Action
The exact mechanism of action of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical And Physiological Effects
Studies have shown that 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve motor function, and enhance cognitive function. It has also been shown to have neuroprotective effects and may help to prevent the degeneration of dopaminergic neurons in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is that it exhibits a wide range of biological activities, making it a useful compound for scientific research. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease. Further research is needed to fully understand its mechanism of action and to develop more effective treatments. Another area of interest is its potential applications in the field of drug discovery, as it exhibits a wide range of biological activities that could be useful in the development of new drugs. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.
Scientific Research Applications
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.
properties
CAS RN |
16967-72-9 |
|---|---|
Product Name |
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide |
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-phenyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide |
InChI |
InChI=1S/C17H18N2O/c18-17(20)19-12-15(13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12H2,(H2,18,20) |
InChI Key |
RIYYLFDBKNLUEC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
Other CAS RN |
16967-72-9 |
synonyms |
4-phenyl-2-azabicyclo[5.4.0]undeca-7,9,11-triene-2-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



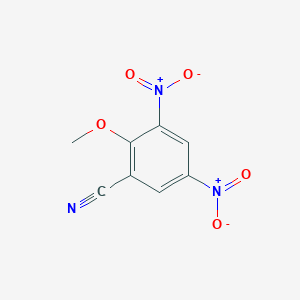
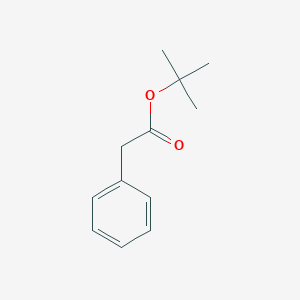
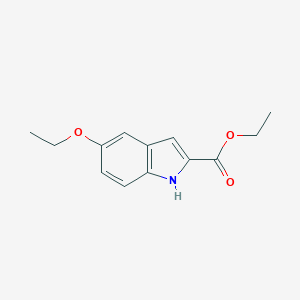
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
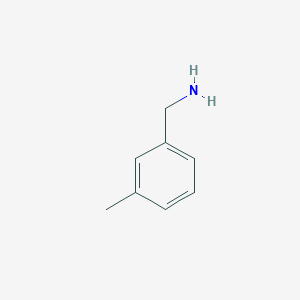
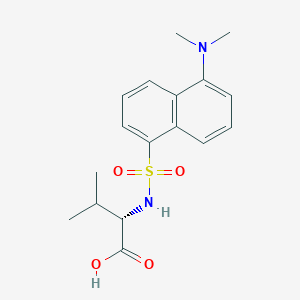
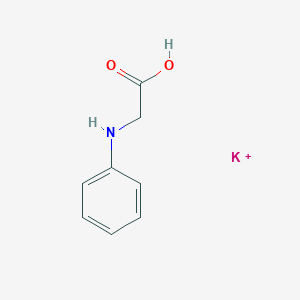
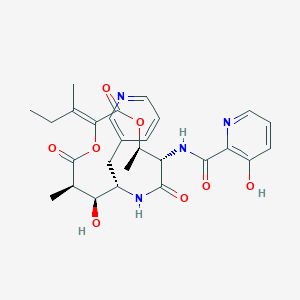
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
